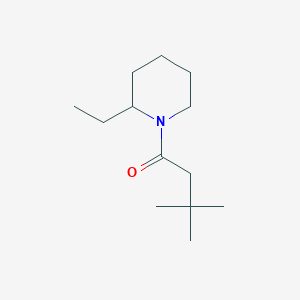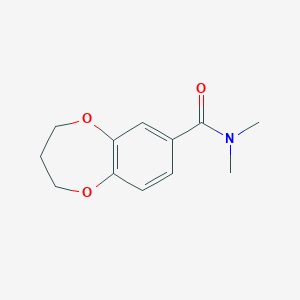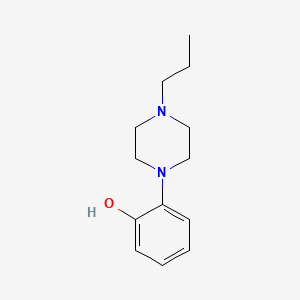
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate, also known as MQPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of pharmacology. MQPC is a piperidine derivative that has shown promising results in various studies, particularly in its ability to inhibit certain enzymes and receptors in the body.
Mécanisme D'action
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate works by inhibiting certain enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the N-methyl-D-aspartate (NMDA) receptor. By blocking these enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can help regulate neurotransmitter levels in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit enzymes and receptors, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to have antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can help researchers better understand the mechanisms behind various medical conditions, and develop more targeted treatments. However, one limitation of using Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate in lab experiments is its potential toxicity at high doses, which can make it difficult to determine the optimal dosage for therapeutic use.
Orientations Futures
There are several potential future directions for research on Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy treatments. Additionally, further research is needed to better understand the optimal dosage and potential side effects of Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate for therapeutic use.
Méthodes De Synthèse
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate can be synthesized through a series of chemical reactions involving piperidine, quinoline-8-carboxylic acid, and methyl chloroformate. The process involves the use of various reagents and solvents, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.
Applications De Recherche Scientifique
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has been shown to inhibit the growth of cancer cells by blocking certain enzymes and receptors involved in cell proliferation. In Alzheimer's and Parkinson's research, Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate has shown potential as a neuroprotective agent, protecting brain cells from damage and degeneration.
Propriétés
IUPAC Name |
methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)13-7-10-19(11-8-13)16(20)14-6-2-4-12-5-3-9-18-15(12)14/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICFGVROGBEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(quinoline-8-carbonyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
